molecular formula C22H28F3NO4S B12633234 C22H28F3NO4S

C22H28F3NO4S

Cat. No.: B12633234
M. Wt: 459.5 g/mol
InChI Key: XDPHEJJSBATEGZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a trifluoromethanesulfonate group, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The conditions vary depending on the desired reaction, with temperature ranges from -78°C to 150°C and pressures from atmospheric to several atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate: has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethanesulfonate group can form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethanesulfonate derivatives and sulfonate esters, such as:

  • Methyl trifluoromethanesulfonate
  • Ethyl trifluoromethanesulfonate
  • Phenyl trifluoromethanesulfonate

Uniqueness

What sets 11,19-dimethyl-2-oxo-1-azacycloicosa-3,5,7,13,15,17-hexaen-10-yl trifluoromethanesulfonate apart is its unique structure, which combines a complex cyclic framework with the highly reactive trifluoromethanesulfonate group. This combination provides distinct reactivity and specificity in its applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C22H28F3NO4S

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 2-[4-(1-adamantylsulfinylamino)-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C22H28F3NO4S/c1-3-30-19(27)21(28,22(23,24)25)17-4-5-18(13(2)6-17)26-31(29)20-10-14-7-15(11-20)9-16(8-14)12-20/h4-6,14-16,26,28H,3,7-12H2,1-2H3

InChI Key

XDPHEJJSBATEGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NS(=O)C23CC4CC(C2)CC(C4)C3)C)(C(F)(F)F)O

Origin of Product

United States

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